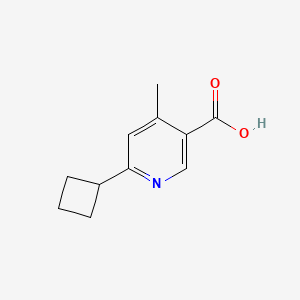
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic compound that falls under the category of pyrimidinone derivatives. These compounds are known for their diverse range of biological activities and synthetic versatility. The incorporation of fluorinated and pyrrolidinyl groups into its structure suggests potential medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps:
Starting with the preparation of 6-ethyl-5-fluoropyrimidin-4-yl intermediate through halogenation and subsequent alkylation reactions.
Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.
Formation of the final compound by coupling the fluorinated intermediate with the pyrimidinone moiety under controlled conditions such as elevated temperature and specific pH levels to achieve high yield.
Industrial Production Methods: Industrial methods focus on optimizing the yield and purity of the compound. This often involves:
Utilizing large-scale reactors to maintain consistent reaction conditions.
Employing advanced purification techniques like crystallization and chromatography to isolate the compound in its purest form.
Implementing rigorous quality control processes to ensure reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation at the ethyl or pyrrolidinyl groups, leading to various oxidized derivatives.
Reduction: Reduction reactions typically target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, creating a wide range of analogs.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Conditions: Elevated temperatures, varying pH levels, and specific solvents are tailored to each reaction's requirements.
Major Products Formed:
Oxidized derivatives with modifications at the ethyl or pyrrolidinyl groups.
Reduced forms targeting the carbonyl functionalities.
Substituted pyrimidine analogs with diverse functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry:
Synthesis of novel pyrimidinone derivatives for further study.
Exploring the reactivity patterns of fluorinated compounds.
Biology:
Potential as a molecular probe for studying enzyme interactions due to its fluorine moiety.
Investigating its effect on cellular processes and pathways.
Medicine:
Evaluation as a candidate for anti-cancer or anti-viral therapies.
Examining its efficacy in modulating biological targets involved in disease processes.
Industry:
Utilized in the development of specialty chemicals.
Application in the creation of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets through:
Enzyme Inhibition: The fluorinated pyrimidine ring can bind to active sites of enzymes, blocking their activity.
Pathway Modulation: It can influence signaling pathways, altering cellular behavior.
Binding Affinity: The compound’s structure allows it to bind with high affinity to specific proteins or receptors, leading to a biological response.
Comparison with Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as a chemotherapeutic agent.
Capecitabine: An oral prodrug that is metabolized into 5-fluorouracil.
Gemcitabine: A nucleoside analog used in chemotherapy.
Uniqueness:
The specific combination of fluorine, ethyl, pyrrolidinyl, and dimethylpyrimidinone groups in 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one provides unique binding properties and biological activity.
Its synthetic versatility allows for the generation of various analogs with potential therapeutic benefits.
This compound's intricate structure and diverse range of reactions make it a fascinating subject for scientific research and industrial application. Have I sparked your curiosity about something specific here?
Properties
IUPAC Name |
3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-4-14-16(19)17(21-9-20-14)27-13-5-6-23(7-13)15(25)8-24-10-22-12(3)11(2)18(24)26/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHBFNCUJDAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(m-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821194.png)
![Ethyl 1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2821196.png)




![N1-[(4-chlorophenyl)(imino)methyl]-3,5-dichloro-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B2821204.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(phenylsulfonyl)propan-1-one](/img/structure/B2821206.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)
